(E)-4-[2-Hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid (E)-4-[2-Hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 142386-67-2
VCID: VC0141082
InChI: InChI=1S/C37H56O12/c1-20-12-11-13-28(45-9)35(48-36(43)29(46-10)18-21(2)17-23(4)33(41)22(3)16-20)25(6)34(42)26(7)37(44)19-30(24(5)27(8)49-37)47-32(40)15-14-31(38)39/h11-15,17-18,22-28,30,33-35,41-42,44H,16,19H2,1-10H3,(H,38,39)/b13-11-,15-14+,20-12+,21-17+,29-18+
SMILES: CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)C=CC(=O)O)O)O)OC)C
Molecular Formula: C37H56O12
Molecular Weight: 692.8 g/mol

(E)-4-[2-Hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid

CAS No.: 142386-67-2

Main Products

VCID: VC0141082

Molecular Formula: C37H56O12

Molecular Weight: 692.8 g/mol

(E)-4-[2-Hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid - 142386-67-2

CAS No. 142386-67-2
Product Name (E)-4-[2-Hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid
Molecular Formula C37H56O12
Molecular Weight 692.8 g/mol
IUPAC Name (E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C37H56O12/c1-20-12-11-13-28(45-9)35(48-36(43)29(46-10)18-21(2)17-23(4)33(41)22(3)16-20)25(6)34(42)26(7)37(44)19-30(24(5)27(8)49-37)47-32(40)15-14-31(38)39/h11-15,17-18,22-28,30,33-35,41-42,44H,16,19H2,1-10H3,(H,38,39)/b13-11-,15-14+,20-12+,21-17+,29-18+
Standard InChIKey CDQPAZYLCCBGFZ-OQZXXLNXSA-N
Isomeric SMILES CC1C/C(=C/C=C\C(C(OC(=O)/C(=C\C(=C\C(C1O)C)\C)/OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)/C=C/C(=O)O)O)O)OC)/C
SMILES CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)C=CC(=O)O)O)O)OC)C
Canonical SMILES CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)C=CC(=O)O)O)O)OC)C
Synonyms PD 118576-A1
PD-118,576-A1
PubChem Compound 6438747
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator